molecular formula C12H14BrNO2 B15090251 3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one

3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one

Cat. No.: B15090251
M. Wt: 284.15 g/mol
InChI Key: RXCHXWGDKIHUOM-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one is an organic compound that features a bromophenyl group, a hydroxyazetidinyl group, and a propanone backbone. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with a phenyl compound, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the meta position.

    Azetidinone Formation: The azetidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reaction: The final step could involve coupling the bromophenyl compound with the azetidinone derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the azetidinone ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), or ROH (Alcohols) under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.

Biology

    Biological Activity: Potential use in studying biological pathways and interactions due to its structural features.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Interaction with specific enzymes, receptors, or other proteins.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one: Similar structure with a chlorine atom instead of bromine.

    3-(3-Fluorophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

    Reactivity: The presence of the bromine atom can influence the reactivity and selectivity of the compound in various chemical reactions.

    Biological Activity: The specific substitution pattern can affect the compound’s interaction with biological targets, potentially leading to unique biological activities.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

3-(3-bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)4-5-12(16)14-7-11(15)8-14/h1-3,6,11,15H,4-5,7-8H2

InChI Key

RXCHXWGDKIHUOM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)Br)O

Origin of Product

United States

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